The synthesis of [(2S)-2-Fluoro-2-nitroethyl]benzene typically involves the nitration of a fluoro-substituted benzene derivative. A common method includes:
The molecular structure of [(2S)-2-Fluoro-2-nitroethyl]benzene can be described as follows:
This structure indicates significant steric and electronic effects due to the presence of both a nitro and a fluoro group, which can influence its chemical behavior in reactions.
[(2S)-2-Fluoro-2-nitroethyl]benzene is involved in several notable chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for [(2S)-2-Fluoro-2-nitroethyl]benzene primarily revolves around its interaction with biological molecules:
The physical and chemical properties of [(2S)-2-Fluoro-2-nitroethyl]benzene include:
Property | Value |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 g/mol |
IUPAC Name | (2-fluoro-2-nitroethyl)benzene |
InChI | InChI=1S/C8H8FNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key | WFJPQNZLPSGBFO-UHFFFAOYSA-N |
Solubility | Not available |
These properties indicate that [(2S)-2-Fluoro-2-nitroethyl]benzene is likely to exhibit unique solubility characteristics due to its polar functional groups.
[(2S)-2-Fluoro-2-nitroethyl]benzene has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1